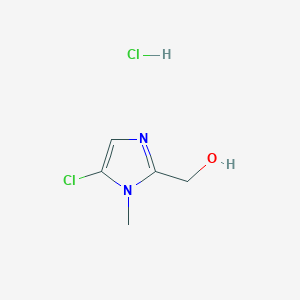![molecular formula C14H12O3 B1425335 Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate CAS No. 198994-00-2](/img/structure/B1425335.png)
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, also known as methyl 2-hydroxybiphenyl-4-carboxylate, is a chemical compound that is widely used in scientific research. This compound belongs to the class of biphenyl derivatives and is a white crystalline powder with a molecular weight of 248.27 g/mol.
Scientific Research Applications
Fluorescent Chloride Sensor
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate has been utilized in the synthesis of a fluorescent chloride sensor. This sensor was developed through Suzuki-Miyaura cross-coupling followed by regioselective nitration, producing a compound that exhibits a bright blue emission in various organic solvents. Interestingly, this emission changes to a bright green in the presence of chloride ions, suggesting potential applications in chloride ion sensing technologies (Das, Mohar, & Bag, 2021).
Liquid Crystalline Properties
Methods have been elaborated for preparing optically active hydroxyesters involving this compound, leading to the creation of liquid crystalline homologous series of di- and triesters. These compounds demonstrate tilted smectic phases and their phase transitions and mesomorphic properties have been extensively characterized using various techniques, indicating their potential in the development of new liquid crystalline materials (Drzewiński, Czupryński, Dabrowski, & Neubert, 1999).
Synthesis and Application in Complexes
This compound has been involved in the synthesis of various complexes. For instance, the compound has been used in the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel type of rigid rod-like amphiphilic molecule. These molecules display thermotropic and lyotropic smectic and columnar mesophases, suggesting their application potential in creating new types of mesophases (Kölbel, Tschierske, & Diele, 1998).
Biphenyl Derivative Isolation
Furthermore, an unidentified marine fungus E33 was found to produce a new biphenyl derivative, which is structurally similar to this compound. The isolation of this compound expands the understanding of biphenyl derivatives and their potential applications, especially in the fields of natural product chemistry and pharmacology (Li, Ding, She, & Lin, 2008).
Mechanism of Action
Mode of Action
Related biphenyl compounds have been found to act aspositive allosteric modulators of the Dopamine D1 Receptor . This means they enhance the receptor’s response to dopamine, increasing the maximal effect in a dose-dependent manner .
Biochemical Pathways
Related biphenyl compounds have been found to influence theprotocatechuate (PCA) 4,5-cleavage pathway and multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the degradation of aromatic compounds, including lignin-derived aromatic compounds .
Result of Action
Related biphenyl compounds have been found to have diverse biological activities, includingantiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
methyl 3-hydroxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUDXSEVBBTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716710 | |
| Record name | Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198994-00-2 | |
| Record name | Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)
![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)

![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)




![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)


![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)